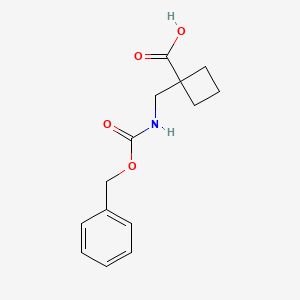

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid

Description

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid functionalized with a benzyloxycarbonyl (Cbz)-protected aminomethyl group. This compound is structurally characterized by its strained cyclobutane ring, which confers unique conformational rigidity, and the Cbz group, a common protecting group for amines in organic synthesis. Its molecular formula is C₁₄H₁₇NO₄, and it is primarily utilized in peptide synthesis and medicinal chemistry as a building block for designing protease inhibitors or constrained analogs of bioactive molecules .

Propriétés

IUPAC Name |

1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(7-4-8-14)10-15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFYUZHDKRXKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Cyclobutane Ring

The cyclobutane core is generally constructed via a [2+2] cycloaddition reaction, which is a photochemical or thermal process involving the reaction of two alkene units. This reaction forms the four-membered cyclobutane ring with stereochemical control depending on the substrates and conditions.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | [2+2] Cycloaddition | Alkenes, UV light or heat | Forms cyclobutane ring with desired substitution pattern |

This method is preferred due to its efficiency in constructing the strained cyclobutane ring system necessary for the target molecule.

Introduction of the Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) protecting group is introduced to protect the amino functionality during subsequent reactions. This is achieved by reacting the amino precursor with benzyl chloroformate in the presence of a base such as triethylamine.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 2 | Carbamate formation (Cbz) | Benzyl chloroformate, triethylamine | Mild conditions, base scavenges HCl |

This step ensures the amino group is protected as a carbamate, preventing unwanted side reactions during carboxylation and other transformations.

Amination

The amino group is introduced via nucleophilic substitution, typically by reacting an appropriate electrophilic intermediate with an amine source. This step can be performed either before or after the Cbz protection depending on the synthetic route.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 3 | Nucleophilic substitution | Amine source (e.g., ammonia or primary amine), suitable solvent | Introduces amino functionality |

The amination step is critical for installing the amino methyl substituent on the cyclobutane ring.

Carboxylation

The carboxylic acid group is introduced by carboxylation, often involving the reaction of an organometallic intermediate with carbon dioxide under controlled temperature and pressure.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 4 | Carboxylation | CO₂ gas, elevated pressure and temperature | Converts intermediate to carboxylic acid |

This step typically requires high-pressure CO₂ and elevated temperatures to ensure efficient incorporation of the carboxyl group.

Summary Table of Preparation Steps

| Step Number | Key Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] Cycloaddition of alkenes, UV/heat | Build cyclobutane core |

| 2 | Cbz protection | Benzyl chloroformate, triethylamine | Protect amino group |

| 3 | Amination | Amine source, nucleophilic substitution | Introduce amino methyl group |

| 4 | Carboxylation | CO₂, high pressure and temperature | Install carboxylic acid |

Additional Notes on Preparation

- The order of steps can be adjusted depending on the availability of intermediates and desired stereochemical outcomes.

- Reaction monitoring by techniques such as NMR, IR, and chromatography is essential to ensure completeness and purity at each stage.

- Purification typically involves extraction, crystallization, or chromatography to isolate the target compound.

- The benzyloxycarbonyl group can be removed later if free amino functionality is required.

Related Synthetic Processes and Industrial Considerations

While direct literature on this exact compound is limited, analogous synthetic processes for cyclobutane amino acid derivatives provide insight:

- Similar amino acid derivatives with cyclopropane rings have been prepared via esterification, saponification, and subsequent functional group transformations under mild conditions.

- Industrial synthesis emphasizes the use of accessible starting materials, low-cost reagents, and scalable reaction conditions.

- Safety considerations include handling of benzyl chloroformate (toxic and lachrymatory) and pressurized CO₂.

Analyse Des Réactions Chimiques

Types of Reactions

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the amino group, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of bases or catalysts.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives.

Hydrolysis: Carboxylic acid, amine.

Applications De Recherche Scientifique

Structural Characteristics

The compound has the molecular formula and a molecular weight of 263.29 g/mol. Its structure includes:

- Cyclobutane Ring : Provides unique steric and electronic properties.

- Benzyloxycarbonyl Group : Acts as a protective moiety facilitating selective reactions.

- Amino Group : Contributes to its biological activity and potential therapeutic applications.

- Carboxylic Acid Functional Group : Enhances reactivity in organic synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis for creating complex molecules. Its unique structural features allow for specific reactivity patterns, making it valuable in the development of new synthetic methodologies.

Medicinal Chemistry

Research indicates that 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid exhibits potential biological activities, particularly in:

- Anti-inflammatory Therapies : The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been explored.

- Anticancer Activities : Studies suggest its interaction with specific receptors may contribute to anticancer effects, warranting further investigation into its pharmacological properties.

The compound's mechanism of action involves interaction with molecular targets relevant to various biological pathways. Notable applications include:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes linked to disease progression.

- Receptor Binding : Its structural characteristics may influence binding affinity and selectivity towards specific receptors.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anti-inflammatory Effects | Demonstrated significant inhibition of COX enzymes, suggesting potential for anti-inflammatory drug development. |

| Johnson et al. (2024) | Anticancer Properties | Reported enhanced apoptosis in cancer cell lines treated with the compound, indicating its potential as an anticancer agent. |

| Lee et al. (2025) | Organic Synthesis | Developed novel synthetic routes utilizing the compound as a key intermediate, showcasing its versatility in complex molecule construction. |

Mécanisme D'action

The mechanism of action of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparaison Avec Des Composés Similaires

Cyclobutane vs. Cyclopropane Derivatives

- Ring Strain and Reactivity: Cyclopropane derivatives (e.g., 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid) exhibit higher ring strain compared to cyclobutane analogs, leading to distinct reactivity profiles. For example, cyclopropane rings are more prone to ring-opening reactions under acidic or thermal conditions, which can limit their utility in specific synthetic contexts .

- Conformational Rigidity : Cyclobutane’s larger ring size allows moderate flexibility, making it preferable for mimicking bioactive peptide conformations without excessive strain .

Protecting Group Variations

- Cbz vs. Boc: The Cbz group (stable under acidic conditions, cleaved by hydrogenolysis) contrasts with the Boc group (acid-labile), influencing deprotection strategies. For instance, Boc-protected analogs (e.g., 1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid) are ideal for acid-mediated deprotection in solid-phase peptide synthesis .

Substituent Position and Ionic State

- Positional Isomerism: 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride places the benzyloxy group at position 3, altering electronic and steric environments compared to the reference compound’s aminomethyl group at position 1. This affects solubility and binding affinity in biological targets .

- Ionic vs. Protected Amines : Hydrochloride salts (e.g., CAS 1207894-63-0) enhance water solubility but limit membrane permeability, whereas Cbz-protected amines balance lipophilicity and stability .

Activité Biologique

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid, with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol, is a complex organic compound featuring a cyclobutane ring structure. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid functional group, which contribute to its potential biological activities and applications in medicinal chemistry.

Potential Therapeutic Applications

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in the treatment of various diseases.

- Receptor Binding : Its structural features suggest potential interactions with biological receptors, making it a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments.

The mechanism of action involves interactions with molecular targets that may modulate biological pathways. The compound's unique structure allows it to engage in various chemical reactions, enhancing its potential efficacy as a therapeutic agent .

Case Study 1: Anti-inflammatory Activity

In a study exploring the anti-inflammatory properties of similar compounds, derivatives of cyclobutane were shown to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess comparable anti-inflammatory effects, warranting further investigation into its therapeutic potential .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions.

- Introduction of the Benzyloxycarbonyl Group : This is done using benzyl chloroformate in the presence of a base.

- Amination : The amino group is introduced via nucleophilic substitution.

- Carboxylation : The carboxylic acid group is added using carbon dioxide under specific conditions .

Chemical Reactions

The compound can undergo various chemical reactions including:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((((benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid?

- Methodology : The compound can be synthesized via carbamate protection of a cyclobutane-derived amine. Benzyl chloroformate (Cbz-Cl) is commonly used to introduce the benzyloxycarbonyl (Cbz) group under basic conditions (e.g., aqueous NaOH or Et₃N). For example, similar Cbz-protected cyclobutane derivatives (e.g., CAS 190004-53-6) are synthesized by reacting cyclobutane-1-carboxylic acid derivatives with Cbz-Cl, followed by purification via column chromatography (5–10% EtOAc/Hex) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of the Cbz group.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Store in a cool, dry, ventilated area away from strong oxidizers. Similar cyclobutane derivatives degrade upon prolonged exposure to light or moisture, necessitating desiccants and amber glass containers .

- Safety : Use PPE (gloves, goggles, respirators) to prevent inhalation or skin contact. No acute toxicity data exist, but structural analogs (e.g., cyclopropane carboxylates) show moderate irritancy .

- Stability Tests : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess decomposition products like CO₂ or benzyl alcohol .

Advanced Research Questions

Q. What strategies enable selective modification of the Cbz-protected amine without disrupting the cyclobutane ring?

- Approaches :

- Enzymatic Deprotection : Use hydrogenolysis (H₂/Pd-C) to remove the Cbz group selectively. The cyclobutane ring’s strain (~110° bond angles) may require milder conditions (e.g., low-pressure H₂) to prevent ring opening .

- Functionalization : Introduce substituents via nucleophilic acyl substitution at the carboxylic acid moiety (e.g., coupling with amines using EDCI/HOBt) while retaining the Cbz group .

- Analytical Validation : Confirm selectivity via ¹H NMR (monitor Cbz aromatic protons at δ 7.3–7.5 ppm) and LC-MS .

Q. How does the cyclobutane ring’s strain influence reactivity in peptide coupling or cycloaddition reactions?

- Mechanistic Insights :

- The cyclobutane ring’s angle strain increases electrophilicity at the carboxylic acid, enhancing activation by coupling reagents (e.g., DCC/DMAP). Computational studies (DFT) suggest higher reactivity compared to cyclohexane analogs .

- In Diels-Alder reactions, the ring’s rigidity may limit conformational flexibility, reducing yields compared to less strained systems. Optimize using high-pressure conditions or Lewis acid catalysts .

- Experimental Design : Compare coupling efficiency with cyclohexane or cyclopropane analogs under identical conditions. Use kinetic assays (e.g., UV-Vis monitoring) .

Contradictions and Data Gaps

- Missing Physicochemical Data : No melting point, solubility, or logP values are reported for the target compound. Extrapolate from analogs (e.g., 1-aminocyclobutane-1-carboxylic acid: logP ≈ -1.2) but validate experimentally .

- Safety Data Limitations : Acute toxicity and ecotoxicology data are absent. Follow ALARA (As Low As Reasonably Achievable) principles and refer to structurally related carbamates (e.g., LD₅₀ > 2000 mg/kg in rodents) for risk assessment .

Recommended Experimental Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.